molecular formula C15H14F3N5O2 B2943500 [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-20-7

[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Katalognummer: B2943500
CAS-Nummer: 1006444-20-7
Molekulargewicht: 353.305
InChI-Schlüssel: XMXMMJOZFVOQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 4: A trifluoromethyl (-CF₃) group, enhancing electronegativity and metabolic stability.
  • Position 1: An acetic acid moiety, which may improve solubility and enable salt formation for pharmaceutical applications.

While the provided evidence lacks specific pharmacological or physicochemical data for this compound, its structural analogs offer insights into how substituent variations influence properties.

Eigenschaften

IUPAC Name

2-[6-(1-ethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-3-22-6-9(5-19-22)11-4-10(15(16,17)18)13-8(2)21-23(7-12(24)25)14(13)20-11/h4-6H,3,7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXMMJOZFVOQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H14F3N5O2C_{15}H_{14}F_3N_5O_2 and a molecular weight of approximately 353.30 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core substituted with an ethyl group and trifluoromethyl moiety, which is known to enhance biological activity.

Biological Activity Overview

The biological activities of pyrazolo[3,4-b]pyridines are extensive, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound exhibits promising activity against various cancer cell lines and has potential applications in treating infections such as tuberculosis.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines can inhibit the growth of several cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that compounds related to this structure exhibit significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 to 42.30 µM .
CompoundCell LineGI50 (µM)
Example 1MCF73.79
Example 2SF-26812.50
Example 3NCI-H46042.30

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial efficacy. In a recent study, derivatives were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that certain pyrazolo[3,4-b]pyridine derivatives exhibited IC50 values between 1.35 and 2.18 µM against the H37Ra strain .

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Kinases : Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various kinases involved in cancer progression .
  • Anti-inflammatory Pathways : Some derivatives act by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Efficacy :
    • A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against multiple cancer cell lines. The study found that modifications to the core structure significantly influenced cytotoxicity profiles .
  • Tuberculosis Treatment :
    • In another study focused on tuberculosis, compounds were screened for their ability to inhibit Mycobacterium tuberculosis. The most active compounds demonstrated low toxicity to human cells while effectively reducing bacterial viability .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 6

The 6-position substituent significantly impacts steric and electronic properties:

Compound Name R6 Substituent Key Features Reference
[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 1-ethyl-1H-pyrazol-4-yl Bulky pyrazole ring; ethyl group enhances lipophilicity. Target Compound
[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Furan-2-yl Smaller aromatic heterocycle; potential for reduced steric hindrance.
[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 1-ethyl-1H-pyrazol-4-yl Same R6 as target compound; R4 difluoromethyl (-CF₂H) reduces electronegativity.
2-[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 2-Methoxyphenyl Aromatic ring with methoxy group; enhances polarity and solubility.

Key Observations :

  • Methoxyphenyl () and acetic acid groups synergistically improve solubility .

Substituent Variations at Position 4

The 4-position substituent modulates electronic effects:

Compound Name R4 Substituent Molecular Weight Key Features Reference
[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Trifluoromethyl (-CF₃) Not provided High electronegativity; metabolic stability. Target Compound
[4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Difluoromethyl (-CF₂H) Not provided Reduced electronegativity; potential for altered binding affinity.
[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Difluoromethyl (-CF₂H) Not provided Combines difluoromethyl with methoxyphenyl; balance of polarity and stability.

Key Observations :

  • Trifluoromethyl (-CF₃) groups (target compound) are more electronegative than difluoromethyl (-CF₂H), influencing electron distribution and intermolecular interactions.
  • Difluoromethyl analogs () may exhibit improved bioavailability due to reduced hydrophobicity.

Functional Group Modifications

The acetic acid moiety at position 1 is critical for solubility and derivatization:

Compound Name Position 1 Group Molecular Formula Molecular Weight Key Features Reference
[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Acetic acid Not provided Not provided Enables salt formation; hydrophilic. Target Compound
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl carboxylate Not provided Not provided Ester form; likely prodrug strategy.

Key Observations :

  • Acetic acid derivatives (target compound, ) are ionizable at physiological pH, enhancing water solubility.
  • Esterified analogs () may serve as prodrugs, improving membrane permeability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.